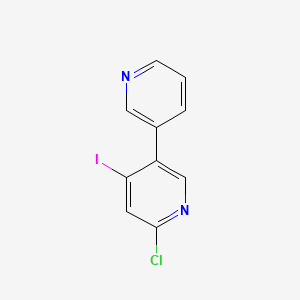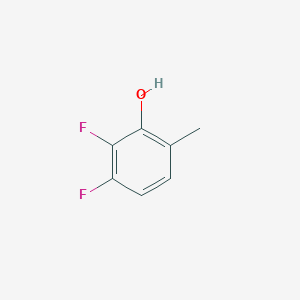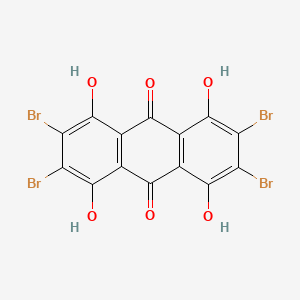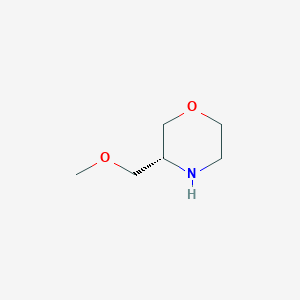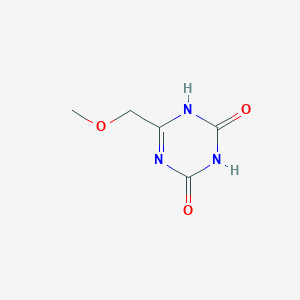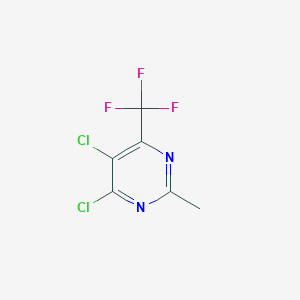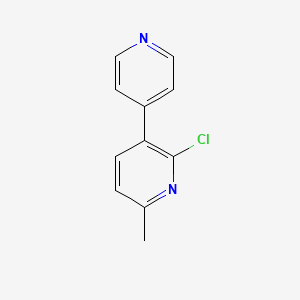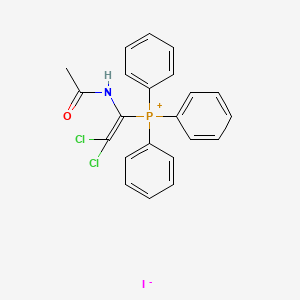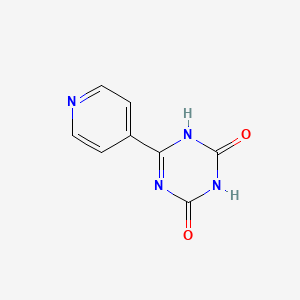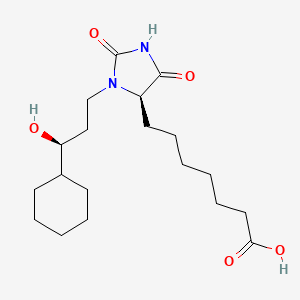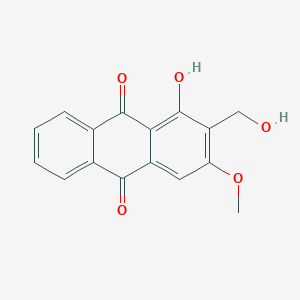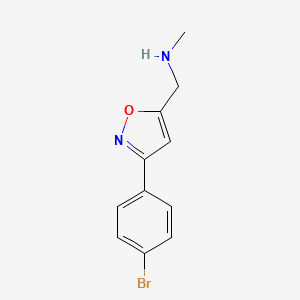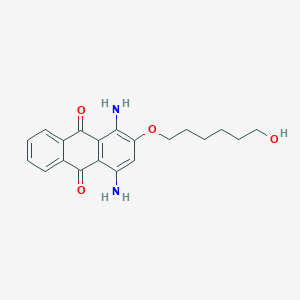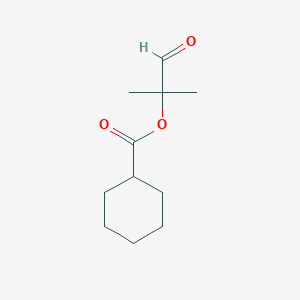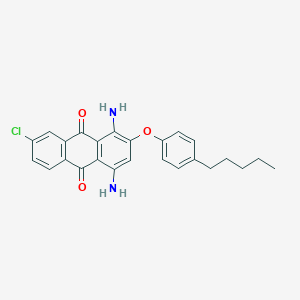
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione is an organic compound with a complex structure that includes anthracene, chloro, amino, and phenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione typically involves multiple steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: Amino groups are introduced at the 1st and 4th positions through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Phenoxy Substitution: The phenoxy group is introduced at the 2nd position via nucleophilic aromatic substitution, using 4-pentylphenol as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The amino and chloro groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or phenols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.
Medicine: Explored for its potential anticancer properties, given its ability to intercalate with DNA.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1,4-diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione involves its interaction with biological molecules:
Molecular Targets: DNA and proteins.
Pathways: The compound can intercalate with DNA, disrupting replication and transcription processes, which is a mechanism explored for anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the chloro and phenoxy groups, making it less versatile in functionalization.
7-Chloro-2-phenoxyanthracene-9,10-dione: Lacks the amino groups, which reduces its potential for biological applications.
2-(4-Pentylphenoxy)anthracene-9,10-dione: Lacks both amino and chloro groups, limiting its reactivity.
Uniqueness
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for diverse applications in scientific research and industry.
Properties
CAS No. |
88605-33-8 |
|---|---|
Molecular Formula |
C25H23ClN2O3 |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
1,4-diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H23ClN2O3/c1-2-3-4-5-14-6-9-16(10-7-14)31-20-13-19(27)21-22(23(20)28)25(30)18-12-15(26)8-11-17(18)24(21)29/h6-13H,2-5,27-28H2,1H3 |
InChI Key |
AHYCHGUMHHAIPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


